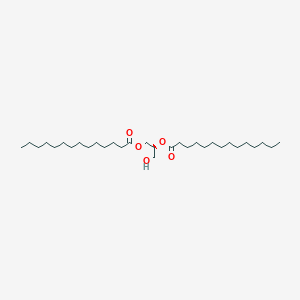

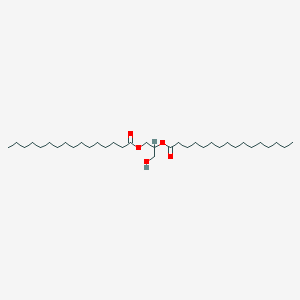

(S)-4-methoxy-3-methyl-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

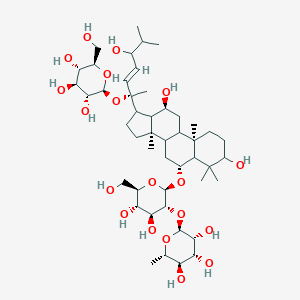

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation steps with an overall yield of about 41% . This suggests that the synthesis of (S)-4-methoxy-3-methyl-4-oxobutanoic acid could also involve protection and deprotection steps, functional group transformations, and stereochemical control to achieve the desired configuration.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and X-ray diffraction studies . For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined and showed intermolecular hydrogen bonding . These techniques could be applied to (S)-4-methoxy-3-methyl-4-oxobutanoic acid to elucidate its structure, including the stereochemistry at the chiral center.

Chemical Reactions Analysis

The reactivity of compounds structurally related to (S)-4-methoxy-3-methyl-4-oxobutanoic acid has been explored with various nucleophiles. For instance, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid reacted with primary and secondary amines, hydrazine, and other nitrogen-containing nucleophiles to yield a series of novel amino acid derivatives and heterocyclic compounds . This indicates that (S)-4-methoxy-3-methyl-4-oxobutanoic acid could also participate in similar nucleophilic addition reactions, potentially leading to a variety of derivatives with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For example, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps were computed for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . These properties are important for understanding the reactivity and interaction of the molecule with other chemical species. The thermal stability and UV-Vis absorption properties were also determined . Such analyses could be performed on (S)-4-methoxy-3-methyl-4-oxobutanoic acid to predict its behavior in various conditions and its potential applications.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Catalysis

(S)-4-methoxy-3-methyl-4-oxobutanoic acid is employed as an enantiomerically pure isoprenoid building block in natural product syntheses. Ostermeier et al. (2003) developed a highly enantioselective rhodium-catalyzed hydrogenation process to achieve an enantiomeric excess of 99.7%, showcasing its potential in asymmetric synthesis and its role in creating complex molecules with high stereochemical purity Ostermeier, M., Brunner, B., Korff, C., & Helmchen, G. (2003).

Biochemical Analysis

In the field of biochemical analysis, (S)-4-methoxy-3-methyl-4-oxobutanoic acid has found applications as a hapten in the development of sensitive ELISAs for the detection of pesticides in fruit samples. Zhang et al. (2008) synthesized two haptens for fenthion, demonstrating the chemical's versatility in creating specific binding sites for analytical purposes Zhang, Q., Sun, Q., Hu, B., Shen, Q., Yang, G., Liang, X., Sun, X., & Liu, F. (2008).

Apoptosis Induction

Tang et al. (2006) discovered that 4-methylthio-2-oxobutanoic acid, a compound related to (S)-4-methoxy-3-methyl-4-oxobutanoic acid, causes apoptosis independently of ornithine decarboxylase down-regulation. This finding highlights its potential in studying cellular mechanisms and developing therapeutic strategies Tang, B., Kadariya, Y., Murphy, M., & Kruger, W. (2006).

Antioxidant Properties

Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds synthesized from (S)-4-methoxy-3-methyl-4-oxobutanoic acid. Their research contributes to understanding how modifications to the chemical structure can impact its efficacy as an antioxidant, opening pathways for its application in pharmacology and nutraceuticals Stanchev, S., Hadjimitova, V., Traykov, T., Boyanov, T., & Manolov, I. (2009).

Molecular Structure Analysis

Raju et al. (2015) conducted a detailed analysis of the molecular structure, hyperpolarizability, and electronic properties of a compound closely related to (S)-4-methoxy-3-methyl-4-oxobutanoic acid. Their work illustrates the potential of such compounds in materials science, particularly in the development of nonlinear optical materials due to their significant hyperpolarizability Raju, R., Panicker, C. Y., Nayak, P., Narayana, B., Sarojini, B., Van Alsenoy, C., & Al‐Saadi, A. (2015).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.

Zukünftige Richtungen

This involves predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to learn more about the compound.

For a specific compound, these analyses would be conducted using experimental data and information from scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!

Eigenschaften

IUPAC Name |

(3S)-4-methoxy-3-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZMQNIFDRNSJZ-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-methoxy-3-methyl-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)